molecular formula C8H3F3NNaO4 B1413121 Sodium 2-nitro-5-(trifluoromethyl)benzoate CAS No. 1803802-48-3

Sodium 2-nitro-5-(trifluoromethyl)benzoate

Cat. No.: B1413121
CAS No.: 1803802-48-3
M. Wt: 257.1 g/mol
InChI Key: UCEGUYOKMZDGJM-UHFFFAOYSA-M
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Description

Sodium 2-nitro-5-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzoate moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-nitro-5-(trifluoromethyl)benzoate typically involves the nitration of 2-nitro-5-(trifluoromethyl)benzoic acid, followed by neutralization with sodium hydroxide. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is typically carried out under reflux conditions to ensure complete nitration.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and recrystallization, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-nitro-5-(trifluoromethyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-amino-5-(trifluoromethyl)benzoate, while substitution reactions can introduce various functional groups into the benzoate ring.

Scientific Research Applications

Sodium 2-nitro-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in biochemical assays and as a reagent in the study of enzyme mechanisms and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of Sodium 2-nitro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-trifluoromethylbenzoic acid: Similar structure but lacks the sodium ion, affecting its solubility and reactivity.

    2-Nitro-5-(trifluoromethyl)benzamide: Contains an amide group instead of a carboxylate, leading to different chemical properties and applications.

    2-Nitro-5-(trifluoromethyl)benzyl alcohol:

Uniqueness

Sodium 2-nitro-5-(trifluoromethyl)benzoate is unique due to the combination of its nitro and trifluoromethyl groups, which confer distinct chemical properties such as high reactivity and stability. These properties make it particularly valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

sodium;2-nitro-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4.Na/c9-8(10,11)4-1-2-6(12(15)16)5(3-4)7(13)14;/h1-3H,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEGUYOKMZDGJM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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